molecular formula C30H47NaO3 B607934 (3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt CAS No. 1148013-87-9

(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt

Cat. No. B607934
M. Wt: 478.6928
InChI Key: UDJPLVCFJFTZAA-DAXBFPKBSA-M
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Description

Synthesis Analysis

The synthesis of “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” is not clearly mentioned in the available resources. It’s possible that the synthesis process is complex and not widely documented .


Molecular Structure Analysis

The molecular structure of “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” is represented by the linear formula C30H48O3 . The compound is part of the class of organic compounds known as oleanane triterpenoids .


Chemical Reactions Analysis

The specific chemical reactions involving “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” are not clearly documented in the available resources .

Scientific Research Applications

Antimicrobial Activity in Oral Pathogens

A study on oleanolic acid derivatives, closely related to (3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt, demonstrated their antimicrobial activity against oral pathogens. Biotransformation using Mucor rouxii produced new oleanolic acid derivatives, one of which, after conversion to its sodium salt, showed enhanced activity against Porphyromonas gingivalis, a key bacterium in periodontal diseases (Capel et al., 2011).

Osteoclastogenesis Inhibition and Bone Health

A 2020 study explored the effects of various olean-12-en-27-oic acid derivatives, including 3-Hydroxyolean-12-en-27-oic acid, on osteoclastogenesis. These derivatives significantly inhibited the formation of osteoclasts, suggesting potential applications in preventing or treating osteolytic bone diseases (Seo et al., 2020).

Cancer Research: Leukemia Cell Line Study

A derivative of oleanolic acid, olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid, was found to effectively inhibit the proliferation of human leukemia cells, inducing G1 cell cycle arrest and promoting erythroid differentiation in leukemia cells (Ng et al., 2013).

Antimicrobial and Antitumor Properties from Anabasis articulata

A study on triterpenoids from Anabasis articulata revealed the presence of several oleanolic acid derivatives with strong cytotoxic activity against tumor cell lines and significant antimicrobial properties (Gamal et al., 2021).

Hepatoprotective Activity and Synthesis Advances

Research has highlighted the hepatoprotective activities of oleanolic acid and its derivatives. Various synthetic approaches have been explored to enhance the pharmacokinetic and pharmacodynamic properties of these compounds, showing promise for treating liver diseases (Zheng et al., 2015).

Safety And Hazards

The safety and hazards associated with “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” are not clearly documented in the available resources .

Future Directions

The future directions for the study and application of “(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt” are not clearly documented in the available resources .

properties

IUPAC Name

sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3.Na/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1/t20-,21-,22+,23-,26+,27+,28-,29+,30+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJPLVCFJFTZAA-DAXBFPKBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt
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(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt
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(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt
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(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt
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(3b,20b)-3-Hydroxy-olean-12-en-29-oic acid sodium salt

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